molecular formula C16H22N4 B1214357 N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) CAS No. 29103-75-1

N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine)

Cat. No. B1214357
CAS RN: 29103-75-1
M. Wt: 270.37 g/mol
InChI Key: QEDHNSAOECJYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar ethane-1,2-diylbis compounds involves condensation methods, where diamine reacts with aromatic aldehydes to form Schiff base ligands. These processes are characterized using techniques like Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectroscopy (Uluçam & Yenturk, 2019). Additionally, the synthesis of derivatives involves aromatic nucleophilic substitution and further chemical modifications to obtain compounds with specific functional groups (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using X-ray crystallography, showcasing various geometric properties such as bond lengths, angles, dihedral angles, and the presence of significant intramolecular and intermolecular interactions. These studies highlight the importance of C-H...N, C-H...π, and π...π interactions in determining the overall structure and stability of the molecules (Lai, Mohr, & Tiekink, 2006).

Chemical Reactions and Properties

Chemical reactions involving N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) derivatives are characterized by their ability to form complexes with metals, showing a variety of chemical behaviors based on the substituents present on the aromatic rings. These compounds demonstrate significant reactivity, forming complexes that are important in various chemical processes (Sheikh et al., 2016).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability of N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) derivatives, are closely related to their molecular structure. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are calculated to understand their reactivity and interactions with other molecules (Uluçam & Yenturk, 2019).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and stability under different conditions, are essential for understanding the potential applications and behaviors of N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) and its derivatives. These aspects are explored through experimental and theoretical studies, providing insights into their functional group transformations and interactions with different chemical species (Sasaki, Tanabe, & Yoshifuji, 1999).

Scientific Research Applications

Application in Clay-Swelling Inhibition

  • Specific Scientific Field: Petroleum Engineering
  • Summary of the Application: NETS is a low-molecular-weight clay-swelling inhibitor that is widely used to prevent clay swelling . This is particularly important in the field of petroleum engineering, where clay hydration and swelling can lead to wellbore instability and reservoir damage .
  • Methods of Application or Experimental Procedures: The adsorption mechanism of NETS on the surface of montmorillonite (Mnt), a type of clay mineral, was investigated using molecular dynamics (MD) simulations . The effects of molecular conformation and temperature on adsorption ability were also investigated .
  • Results or Outcomes: The results show that the adsorption ability of NETS on the Mnt surface was significantly affected by the molecular conformation . Specifically, the dihedral angle of NETS adsorbed on the surface of Mnt decreases by 20° and tends to adsorb on the surface of Mnt in a plane state . In addition, the adsorption stability of NETS on the Mnt surface decreased with increasing temperature . These molecular insights into the interaction mechanism between NETS and Mnt are beneficial for the evaluation of inhibitory effects and for the selection and molecular design of new clay-swelling inhibitors for use in drilling fluids .

Application in Biological Research

  • Specific Scientific Field: Biochemistry
  • Summary of the Application: NETS has been used in the synthesis, characterization, and in vitro biological evaluation of N,N’-(ethane-1,2-diyl)bis(benzamides) . These compounds have been tested for their biocompatibility and potential to cause DNA degradation .
  • Methods of Application or Experimental Procedures: The synthesized bis-amides were subjected to in vitro DNA ladder assay to analyze their apoptotic potential . They were also tested in an in vitro antileishmanial assay to unveil their leishmaniacidal potential .
  • Results or Outcomes: Some of the tested bis-amides displayed good dose-dependent response against leishmanial promastigotes . The bis-amide (3f) caused 85% inhibition and was ranked as the most effective leishmaniacidal bis-amides . Molecular docking studies revealed that bis-amides having electron-donating groups showed good binding potential against antileishmanial target .

Application as a Fluorescent Probe

  • Specific Scientific Field: Biochemistry
  • Summary of the Application: NETS is a fluorescent probe that binds to mitochondria . It has been shown to inhibit the activity of enzymes such as oxidases and catalase in mitochondria .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, H332, and H335 . The precautionary statements are P280, P305+P351+P338, and P310 .

properties

IUPAC Name

4-N-[2-(4-amino-N-methylanilino)ethyl]-4-N-methylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4/c1-19(15-7-3-13(17)4-8-15)11-12-20(2)16-9-5-14(18)6-10-16/h3-10H,11-12,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDHNSAOECJYDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN(C)C1=CC=C(C=C1)N)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183356
Record name N,N'-Bis(4-aminophenyl)-N,N'-dimethylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine)

CAS RN

29103-75-1
Record name N,N'-Bis(4-aminophenyl)-N,N'-dimethylethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029103751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis(4-aminophenyl)-N,N'-dimethylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.